Akp-001

Description

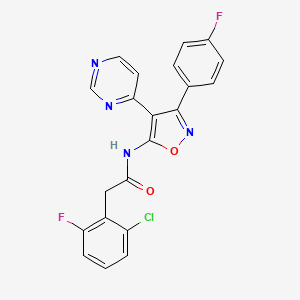

Properties

CAS No. |

897644-83-6 |

|---|---|

Molecular Formula |

C21H13ClF2N4O2 |

Molecular Weight |

426.8 g/mol |

IUPAC Name |

2-(2-chloro-6-fluorophenyl)-N-[3-(4-fluorophenyl)-4-pyrimidin-4-yl-1,2-oxazol-5-yl]acetamide |

InChI |

InChI=1S/C21H13ClF2N4O2/c22-15-2-1-3-16(24)14(15)10-18(29)27-21-19(17-8-9-25-11-26-17)20(28-30-21)12-4-6-13(23)7-5-12/h1-9,11H,10H2,(H,27,29) |

InChI Key |

OHMPXDCOVKOOAN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CC(=O)NC2=C(C(=NO2)C3=CC=C(C=C3)F)C4=NC=NC=C4)F |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Efruxifermin (AKP-001)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Efruxifermin (EFX), formerly known as AKP-001, is a long-acting analogue of Fibroblast Growth Factor 21 (FGF21) under investigation for the treatment of metabolic dysfunction-associated steatohepatitis (MASH), previously non-alcoholic steatohepatitis (NASH). As a bivalent Fc-fusion protein, Efruxifermin is engineered to mimic and enhance the pleiotropic metabolic effects of native FGF21. Its mechanism of action is centered on the activation of specific FGF receptors in the presence of the co-receptor β-klotho, leading to downstream signaling that addresses the core drivers of MASH: steatosis, inflammation, and fibrosis. This document provides a detailed technical overview of Efruxifermin's mechanism of action, supported by preclinical and clinical data, experimental methodologies, and visual representations of key pathways and workflows.

Molecular Structure and Design

Efruxifermin is a homodimeric protein where two modified human FGF21 molecules are fused to the Fc domain of human immunoglobulin G1 (IgG1). This design confers a significantly longer half-life of 3 to 3.5 days compared to native FGF21, allowing for once-weekly subcutaneous administration.[1][2] The bivalent structure of Efruxifermin results in a markedly stronger affinity for its target receptors, a key differentiator from monovalent FGF21 analogues.[3]

Core Mechanism of Action: FGF21 Pathway Agonism

The primary mechanism of action of Efruxifermin is its function as a potent agonist of the FGF21 signaling pathway. This pathway is a critical regulator of systemic energy balance, and glucose and lipid metabolism.[4][5][6]

Receptor Binding and Activation

Efruxifermin exerts its effects by binding to and activating a complex of a Fibroblast Growth Factor Receptor (FGFR) and the transmembrane protein β-klotho (KLB).[7] β-klotho is an obligate co-receptor that confers specificity for FGF21 and its analogues. The C-terminus of the FGF21 moiety in Efruxifermin binds with high affinity to β-klotho, which then facilitates the interaction of the N-terminus with FGFRs, primarily FGFR1c, FGFR2c, and FGFR3c.[5][8] This ternary complex formation is essential for initiating intracellular signaling.

The bivalent nature of Efruxifermin leads to a substantially higher binding strength, with a dissociation constant (KD) of 18 pM, which is over 100-fold higher than monovalent FGF21 analogues (KD in the range of 3.0–9.0 nM).[9] This enhanced affinity is largely due to a significantly slower dissociation rate.[3]

Downstream Signaling Cascade

Upon the formation of the Efruxifermin-FGFR-β-klotho complex, the intracellular tyrosine kinase domains of the FGFRs are activated. This triggers a downstream signaling cascade that involves the phosphorylation of FGF Receptor Substrate 2 (FRS2). Phosphorylated FRS2 acts as a docking site for adaptor proteins such as Growth factor receptor-bound protein 2 (Grb2), which in turn recruits Son of sevenless (Sos) to activate the Ras-Raf-MEK-ERK (MAPK) pathway. Concurrently, the activation of the FGFR complex also stimulates the Phosphoinositide 3-kinase (PI3K)-Akt signaling pathway.[5][10] These pathways ultimately lead to the modulation of gene expression related to glucose and lipid metabolism, and cellular stress responses.

Preclinical Evidence

The efficacy of Efruxifermin has been demonstrated in various preclinical models of MASH and metabolic syndrome.

In Vitro Binding Affinity

In vitro studies have quantified the superior binding properties of the bivalent Efruxifermin compared to monovalent FGF21 analogues.

| Compound | Binding Affinity (KD) | Association Rate (ka) | Dissociation Rate (kd) |

| Efruxifermin (bivalent) | 18 pM | ~10-fold faster vs. monovalent Fc-RGE | ~30-40-fold slower vs. monovalent analogues |

| Monovalent FGF21 Analogues | 3.0 - 9.0 nM | - | - |

| Data from Akero Therapeutics poster presentation.[3][9] |

Animal Models of MASH

In the Gubra-Amylin NASH (GAN) diet-induced obese (DIO) mouse model, a long-acting FGF21 analogue demonstrated significant improvements in metabolic, biochemical, and histopathological parameters, consistent with the effects observed with Efruxifermin in clinical trials.[11] Furthermore, in a study using B6-Alms1-del mice, which spontaneously develop MASH, Efruxifermin treatment for 6 weeks significantly decreased body weight, plasma ALT and AST, fasting blood glucose, and blood lipids, and nearly restored normal liver weight.[4] In Sprague Dawley rats, once-weekly administration of Efruxifermin for up to 26 weeks dose-dependently reduced body weight gain.[12]

Clinical Efficacy in MASH

Efruxifermin has undergone extensive evaluation in Phase 2 clinical trials, demonstrating significant improvements in both histological and non-invasive markers of MASH.

Phase 2a BALANCED Study

This study evaluated Efruxifermin in patients with biopsy-confirmed MASH and fibrosis stages F1-F3.

| Endpoint (Week 16) | Placebo | Efruxifermin (All Doses) | Efruxifermin (50mg) |

| ≥1-stage fibrosis improvement w/o worsening of NASH | 0% | 48% | 62% |

| ≥2-stage fibrosis improvement | 0% | 28% | 38% |

| NASH resolution w/o worsening of fibrosis | 50%* | 48% | 54% |

| Reduction in HbA1c (in patients with T2D) | - | - | -0.4% (p<0.05) |

| Relative reduction in liver fat (MRI-PDFF) | 0% | 63-72% (p<0.001) | 71% (p<0.001) |

| N=2 for placebo group in this specific endpoint analysis.[13][14] |

Phase 2b HARMONY Study

This trial assessed Efruxifermin in patients with MASH and fibrosis stages F2-F3.

| Endpoint (Week 24) | Placebo | Efruxifermin (28mg) | Efruxifermin (50mg) |

| ≥1-stage fibrosis improvement w/o worsening of NASH | 20% | 39% | 41% |

| NASH resolution w/o worsening of fibrosis | 15% | 47% | 76% |

| Both fibrosis improvement and NASH resolution | 5% | 29% | 41% |

At 96 weeks, the response rates for at least one-stage fibrosis improvement without worsening of MASH increased to 46% for the 28mg dose and 75% for the 50mg dose, compared to 24% for placebo.[3]

Experimental Protocols

Clinical Trial Design (HARMONY Study)

The HARMONY study was a multicenter, randomized, double-blind, placebo-controlled Phase 2b trial.

-

Patient Population: Adults with biopsy-confirmed MASH, defined by a NAFLD Activity Score (NAS) of ≥4 (with at least a score of 1 in steatosis, ballooning, and inflammation), and fibrosis stage F2 or F3.[5][6]

-

Intervention: Subcutaneous injections of Efruxifermin (28mg or 50mg) or placebo, administered once weekly.[5][6]

-

Primary Endpoint: Proportion of patients with an improvement in liver fibrosis of at least one stage without worsening of MASH at week 24.[5]

-

Histological Assessment: Liver biopsies were centrally read by two pathologists, blinded to treatment allocation and biopsy timing. Fibrosis was staged according to the NASH Clinical Research Network (CRN) system.

-

Non-invasive Markers: Key non-invasive tests for liver health included:

-

Enhanced Liver Fibrosis (ELF) score: A blood test measuring hyaluronic acid, PIIINP, and TIMP-1.

-

Pro-C3: A serum marker of active fibrogenesis.

-

Transient Elastography (FibroScan): To measure liver stiffness.

-

MRI-PDFF: To quantify hepatic fat fraction.[14]

-

Preclinical Model Protocol (B6-Alms1-del Mice)

-

Animal Model: B6-Alms1-del mice, which spontaneously develop MASH.[4]

-

Treatment: At 16 weeks of age, mice received subcutaneous injections of vehicle, 30 nmol/kg Tirzepatide, or 30 nmol/kg Efruxifermin twice a week for 6 weeks.[4]

-

Assessments: Body weight, plasma ALT and AST levels, fasting blood glucose, blood lipids, and liver weight were measured. Liver tissue was collected for morphological analysis.[4]

Conclusion

Efruxifermin (this compound) is a potent, long-acting FGF21 analogue with a well-defined mechanism of action. By activating the FGFR/β-klotho signaling complex, it initiates downstream pathways that collectively improve metabolic homeostasis and directly target the pathological hallmarks of MASH. Its bivalent design results in superior receptor affinity and prolonged action. Robust preclinical data and compelling results from Phase 2 clinical trials have demonstrated its ability to significantly reduce liver fat, inflammation, and fibrosis, positioning it as a promising therapeutic candidate for patients with MASH.

References

- 1. Generation of Affinity Purified Antibody Reagents for Specific Determination of Efruxifermin in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phase 2b HARMONY Study Shows Significant Histological Progress at 96 Weeks for Akero Therapeutics [synapse.patsnap.com]

- 3. Downstream Signaling Pathways in Mouse Adipose Tissues Following Acute In Vivo Administration of Fibroblast Growth Factor 21 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Safety and efficacy of once-weekly efruxifermin versus placebo in non-alcoholic steatohepatitis (HARMONY): a multicentre, randomised, double-blind, placebo-controlled, phase 2b trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Safety and efficacy of once-weekly efruxifermin versus placebo in metabolic dysfunction-associated steatohepatitis (HARMONY): 96-week results from a multicentre, randomised, double-blind, placebo-controlled, phase 2b trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A systematic review and meta-analysis of efruxifermin’s efficacy in improving liver fibrosis in patients with NASH/MASH - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | FGF21 as Modulator of Metabolism in Health and Disease [frontiersin.org]

- 8. akerotx.com [akerotx.com]

- 9. researchgate.net [researchgate.net]

- 10. Targeting FGF21 in cardiovascular and metabolic diseases: from mechanism to medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. glpbio.com [glpbio.com]

- 13. researchgate.net [researchgate.net]

- 14. firstwordpharma.com [firstwordpharma.com]

Unveiling Akp-001: A Technical Guide to 1-Azakenpaullone, a Selective GSK-3β Inhibitor

For Immediate Release

This technical guide provides an in-depth overview of Akp-001, identified as 1-Azakenpaullone, for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, mechanism of action, and key experimental data, offering a comprehensive resource for its application in scientific research.

Chemical Identity and Structure

1-Azakenpaullone, also known as 1-Akp, is a potent and selective inhibitor of Glycogen Synthase Kinase-3β (GSK-3β)[1][2][3]. It is an analog of kenpaullone with a modified heterocyclic structure, which contributes to its enhanced selectivity[4][5].

The chemical structure of 1-Azakenpaullone is provided below:

Chemical Formula: C₁₅H₁₀BrN₃O[4][6]

IUPAC Name: 9-bromo-7,12-dihydropyrido[3',2':2,3]azepino[4,5-b]indol-6(5H)-one[4][6]

CAS Number: 676596-65-9[1][2][4]

Below is a table summarizing the key chemical and physical properties of 1-Azakenpaullone.

| Property | Value | Source |

| Molecular Weight | 328.17 g/mol | [4][6] |

| Exact Mass | 327.0007 u | [4] |

| Appearance | Solid | [3] |

| Solubility | Insoluble in Water and Ethanol; ≥15.05 mg/mL in DMSO | [3] |

Mechanism of Action: Inhibition of GSK-3β and Activation of Wnt Signaling

1-Azakenpaullone is a highly selective, ATP-competitive inhibitor of GSK-3β[2]. The inhibition of GSK-3β by 1-Azakenpaullone leads to the activation of the canonical Wnt/β-catenin signaling pathway[5][7]. In the absence of a Wnt signal, GSK-3β is part of a "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. By inhibiting GSK-3β, 1-Azakenpaullone prevents the phosphorylation of β-catenin. This allows β-catenin to accumulate in the cytoplasm, translocate to the nucleus, and activate the transcription of Wnt target genes by complexing with TCF/LEF transcription factors[7][8].

The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and the role of 1-Azakenpaullone.

Quantitative Data

1-Azakenpaullone exhibits high selectivity for GSK-3β over other kinases such as Cyclin-Dependent Kinases (CDKs). The inhibitory concentrations are summarized in the table below.

| Target Kinase | IC₅₀ Value | Selectivity vs. GSK-3β | Source |

| GSK-3β | 18 nM | - | [1][2][3] |

| CDK1/cyclin B | 2.0 µM | >100-fold | [1][4] |

| CDK5/p25 | 4.2 µM | >230-fold | [1][4] |

Experimental Protocols

In Vitro Kinase Assay for GSK-3β

This protocol describes a method to determine the inhibitory activity of 1-Azakenpaullone on GSK-3β.

-

Enzyme Preparation: GSK-3β is diluted 1:100 in a buffer containing 1 mg/mL BSA and 10 mM dithiothreitol[1].

-

Reaction Mixture: The assay is conducted in a final volume of 30 µL containing:

-

Incubation: The reaction mixture is incubated for 30 minutes at 30°C[1].

-

Quantification: 25 µL aliquots of the supernatant are spotted onto Whatman P81 phosphocellulose paper. The filters are washed five times in a 10 mL/L phosphoric acid solution. The radioactivity, corresponding to the phosphorylated substrate, is then measured to determine the kinase activity[1].

The following diagram outlines the general workflow for the in vitro GSK-3β kinase assay.

In Vivo Formulation Protocol

For animal studies, 1-Azakenpaullone can be prepared as a suspended solution for oral or intraperitoneal injection[2].

-

Stock Solution: Prepare a stock solution of 1-Azakenpaullone in DMSO (e.g., 16.7 mg/mL)[2].

-

Vehicle Preparation (for a 1 mL working solution):

-

Administration: The final solution should be used immediately after preparation. If precipitation occurs, heating and/or sonication can be applied to aid dissolution[2].

Biological Activities and Applications

1-Azakenpaullone has been utilized in various research contexts to probe the function of GSK-3β and the Wnt signaling pathway.

-

Stem Cell Differentiation: It has been shown to induce the osteoblastic differentiation and mineralization of human mesenchymal stem cells by activating Wnt signaling[2][8].

-

Cell Proliferation: 1-Azakenpaullone stimulates the proliferation of INS-1E cells and protects them from glucolipotoxicity-induced cell death[1]. It also promotes proliferation in neuromasts in the zebrafish posterior lateral line[9].

-

Neurobiology: In zebrafish, it has been used to study retinal development and regeneration, where it expands the retinal progenitor population by blocking differentiation[7].

-

Cancer Research: The compound has been observed to reduce S6K1 phosphorylation in HCC1806 cells[2].

This technical guide serves as a foundational resource for the scientific community. Further in-depth investigation into the multifaceted roles of 1-Azakenpaullone is encouraged to fully elucidate its therapeutic and research potential.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. apexbt.com [apexbt.com]

- 4. medkoo.com [medkoo.com]

- 5. researchgate.net [researchgate.net]

- 6. Azakenpaullone | C15H10BrN3O | CID 6538897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. β-catenin/Wnt signaling controls progenitor fate in the developing and regenerating zebrafish retina - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of GSK-3β Enhances Osteoblast Differentiation of Human Mesenchymal Stem Cells through Wnt Signalling Overexpressing Runx2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Activation of canonical Wnt/β-catenin signaling stimulates proliferation in neuromasts in the zebrafish posterior lateral line - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of Akp-001 (1-Azakenpaullone)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Akp-001, also known as 1-Azakenpaullone, is a potent and selective inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), a key enzyme implicated in a multitude of cellular processes, including the Wnt signaling pathway. As a compound of significant interest for therapeutic development, a thorough understanding of its physicochemical properties is paramount. This technical guide provides a comprehensive overview of the solubility and stability of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows. It is important to note that the name "this compound" has also been associated in some literature with a p38 MAPK inhibitor with a different chemical structure (C21H13ClF2N4O2). This guide focuses exclusively on this compound as 1-Azakenpaullone (C15H10BrN3O), the GSK-3β inhibitor.

Core Properties of this compound (1-Azakenpaullone)

-

Chemical Name: 9-bromo-7,12-dihydro-pyrido[3',2':2,3]azepino[4,5-b]indol-6(5H)-one

-

Molecular Formula: C₁₅H₁₀BrN₃O

-

Molecular Weight: 328.16 g/mol

-

Mechanism of Action: this compound is a selective, ATP-competitive inhibitor of GSK-3β.[1] By inhibiting GSK-3β, it activates the canonical Wnt signaling pathway.[1]

Solubility Profile

The solubility of a compound is a critical determinant of its biological activity and formulation potential. This compound exhibits varied solubility in different solvent systems. The following tables summarize the available quantitative solubility data.

Table 1: Solubility of this compound in Organic Solvents

| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Source |

| Dimethylformamide (DMF) | 3 | 9.14 | Cayman Chemical |

| Dimethyl Sulfoxide (DMSO) | >10 - 66 | >30.47 - 201.12 | Cayman Chemical, Sigma-Aldrich, Selleck Chemicals, TargetMol, GlpBio |

| Ethanol | < 1 | < 3.05 | TargetMol |

Table 2: Solubility of this compound in Aqueous and Mixed Solvents

| Solvent System | Solubility (mg/mL) | Molar Equivalent (mM) | Source |

| Water | < 1 (insoluble or slightly soluble) | < 3.05 | TargetMol |

| DMSO:PBS (pH 7.2) (1:1) | 0.5 | 1.52 | Cayman Chemical |

| Suspended Solution (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) | 1.67 | 5.09 | MedChemExpress |

Stability Profile

The stability of this compound under various storage conditions is crucial for ensuring its integrity and activity in experimental and therapeutic settings.

Table 3: Stability of this compound

| Form | Storage Condition | Duration | Source |

| Crystalline Solid | Ambient Temperature | ≥ 4 years | Cayman Chemical |

| Crystalline Solid | 2-8°C, protect from light | Not Specified | Sigma-Aldrich |

| Crystalline Solid | +4°C | Not Specified | Hello Bio |

| Crystalline Solid | -20°C | 3 years | TargetMol |

| Stock Solution (in DMSO) | -20°C | 6 months | MedChemExpress |

| Stock Solution (in DMSO) | -20°C | Up to 1 month | Hello Bio |

| Stock Solution (in DMSO) | -80°C | 1 year | MedChemExpress, TargetMol |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. The following sections outline protocols for key experiments related to the solubility and stability of this compound.

Thermodynamic (Equilibrium) Solubility Assay

This protocol determines the equilibrium solubility of this compound, representing the saturation concentration of the compound in a given solvent.

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of the test solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the suspension at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

-

Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Quantification: Analyze the concentration of this compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calibration: Determine the concentration by comparing the analytical response to a standard curve of known this compound concentrations.

Thermodynamic Solubility Workflow

Stability-Indicating HPLC Method

This protocol outlines the development of an HPLC method capable of separating this compound from its potential degradation products, thus indicating its stability.

Methodology:

-

Forced Degradation Studies: Subject this compound solutions to stress conditions (e.g., acidic, basic, oxidative, photolytic, and thermal stress) to generate potential degradation products.

-

Chromatographic System:

-

Column: A C18 reversed-phase column is a suitable starting point.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile) is typically employed.

-

Detector: A photodiode array (PDA) detector allows for the monitoring of multiple wavelengths and spectral analysis to assess peak purity.

-

-

Method Optimization: Adjust chromatographic parameters (e.g., gradient profile, flow rate, column temperature, and pH of the mobile phase) to achieve adequate resolution between the parent this compound peak and all degradation product peaks.

-

Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

References

Preliminary Preclinical Profile of Akp-001: A Novel p38 MAPK Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Akp-001 is a novel, selective inhibitor of the p38α mitogen-activated protein kinase (MAPK), a key enzyme implicated in the production of pro-inflammatory cytokines.[1] Developed as a potential therapeutic for immune-mediated inflammatory diseases such as inflammatory bowel disease (IBD), this compound is designed as an "antedrug." This concept involves creating a compound that exerts its therapeutic effect at the target site and is rapidly metabolized into an inactive form upon entering systemic circulation, thereby minimizing the risk of systemic side effects. This whitepaper provides a comprehensive overview of the preliminary preclinical data, experimental protocols, and the underlying signaling pathway associated with this compound.

Core Mechanism of Action: Inhibition of the p38 MAPK Signaling Pathway

The p38 MAPK signaling cascade is a critical regulator of cellular responses to inflammatory cytokines and environmental stress. Activation of this pathway leads to the downstream production of key inflammatory mediators, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This compound is designed to specifically inhibit the p38α isoform, thereby attenuating the inflammatory cascade.

Quantitative Preclinical Data

The following tables summarize the key quantitative findings from the initial preclinical evaluation of this compound.

Table 1: In Vitro p38α MAPK Inhibitory Activity

| Compound | p38α IC50 (nM) |

| This compound | 3.2 |

| SB 203580* | 21 |

*Reference p38 MAPK inhibitor. Data extracted from Hasumi K, et al. Bioorg Med Chem. 2014.

Table 2: Kinase Selectivity Profile of this compound

| Kinase | % Inhibition at 1 µM |

| p38α | 98 |

| JNK1 | <10 |

| ERK2 | <10 |

| IKKβ | <10 |

| GSK3β | <10 |

Data extracted from Hasumi K, et al. Bioorg Med Chem. 2014.

Table 3: In Vivo Efficacy of this compound in a Rat Model of TNBS-Induced Colitis

| Treatment Group | Colon Weight (g) | Myeloperoxidase (MPO) Activity (U/g tissue) |

| Normal | 0.85 ± 0.04 | 1.5 ± 0.3 |

| TNBS Control | 1.95 ± 0.12 | 12.8 ± 1.5 |

| This compound (10 mg/kg) | 1.25 ± 0.08 | 4.2 ± 0.7 |

Data are presented as mean ± SEM. TNBS: 2,4,6-trinitrobenzenesulfonic acid. Data extracted from Hasumi K, et al. Bioorg Med Chem. 2014.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

p38α MAP Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound against human recombinant p38α MAP kinase.

Materials:

-

Human recombinant p38α MAP kinase

-

Biotinylated ATF-2 substrate peptide

-

[γ-33P]ATP

-

Kinase buffer (25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.1 mM Na3VO4, 2 mM DTT)

-

This compound (or control compound) dissolved in DMSO

-

Streptavidin-coated scintillation proximity assay (SPA) beads

Procedure:

-

Prepare a reaction mixture containing p38α MAP kinase, biotinylated ATF-2 substrate, and kinase buffer.

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture.

-

Initiate the kinase reaction by adding [γ-33P]ATP.

-

Incubate the mixture at 30°C for 60 minutes.

-

Terminate the reaction by adding a stop solution containing EDTA.

-

Add streptavidin-coated SPA beads to the mixture and incubate for 30 minutes to allow the biotinylated substrate to bind.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.

TNBS-Induced Colitis Model in Rats

Objective: To evaluate the in vivo efficacy of this compound in a rat model of inflammatory bowel disease.

Animal Model: Male Wistar rats (180-220 g).

Induction of Colitis:

-

Fast rats for 24 hours with free access to water.

-

Anesthetize the rats with an appropriate anesthetic agent.

-

Instill a solution of 2,4,6-trinitrobenzenesulfonic acid (TNBS) in 50% ethanol into the colon via a catheter inserted 8 cm from the anus.

-

Keep the rats in a head-down position for 60 seconds to ensure distribution of the TNBS solution.

Treatment Protocol:

-

Administer this compound (10 mg/kg) or vehicle orally once daily for 7 days, starting 2 hours after TNBS instillation.

Efficacy Assessment:

-

On day 8, euthanize the rats and excise the colon.

-

Measure the colon weight as an indicator of inflammation-induced edema.

-

Homogenize a section of the colon tissue to measure myeloperoxidase (MPO) activity, a marker of neutrophil infiltration.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the preclinical evaluation of this compound.

Conclusion

The preliminary preclinical data for this compound demonstrate its potential as a potent and selective inhibitor of p38α MAPK. The in vitro studies confirm its high inhibitory activity and selectivity, while the in vivo results in a rat model of colitis indicate significant efficacy in reducing key markers of inflammation. The "antedrug" concept, supported by its rapid metabolism, suggests a favorable safety profile by minimizing systemic exposure. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound for the treatment of inflammatory bowel disease and other related inflammatory disorders.

References

An In-depth Technical Guide to AKP-001 (CAS Number 897644-83-6): A Selective p38α MAPK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

AKP-001 is a potent and selective inhibitor of the p38α mitogen-activated protein kinase (MAPK), designed as a locally-acting therapeutic for immune and digestive disorders, with a primary focus on inflammatory bowel disease (IBD). Its development as an "antedrug" signifies a strategic approach to maximize therapeutic efficacy in the gastrointestinal tract while minimizing systemic exposure and associated side effects. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols.

Introduction

Mitogen-activated protein kinases (MAPKs) are critical components of intracellular signaling cascades that regulate a wide array of cellular processes, including inflammation, cell proliferation, differentiation, and apoptosis. The p38 MAPK pathway, in particular, is a key mediator in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Dysregulation of this pathway is a hallmark of numerous inflammatory diseases. This compound, with the CAS number 897644-83-6, has been synthesized as a selective inhibitor of the p38α isoform, offering a targeted approach to modulating the inflammatory response.

Physicochemical Properties

| Property | Value |

| CAS Number | 897644-83-6 |

| Molecular Formula | C₂₁H₁₃ClF₂N₄O₂ |

| Molecular Weight | 426.80 g/mol |

| Chemical Name | 5-[(2-chloro-6-fluorophenyl)acetylamino]-3-(4-fluorophenyl)-4-(4-pyrimidinyl)isoxazole |

Mechanism of Action: p38α MAPK Signaling Pathway

This compound exerts its anti-inflammatory effects by selectively inhibiting the p38α MAPK. This kinase is a central node in a signaling cascade that is activated by cellular stressors and inflammatory cytokines. Upon activation, p38α MAPK phosphorylates downstream transcription factors, leading to the upregulation of inflammatory gene expression. By inhibiting p38α, this compound effectively blocks this cascade, resulting in reduced production of key inflammatory mediators.

Preclinical Data

In Vitro Efficacy

The primary measure of this compound's in vitro activity is its ability to inhibit the downstream effects of p38 MAPK activation, such as the production of TNF-α.

| Assay | Cell Line | Stimulant | Parameter | Value | Reference |

| TNF-α Secretion Inhibition | THP-1 (human monocytic cell line) | Lipopolysaccharide (LPS) | IC₅₀ | 49.1 nM | Hasumi K, et al. (2014) |

In Vivo Efficacy: Dextran Sodium Sulfate (DSS)-Induced Colitis Model

The DSS-induced colitis model in mice is a widely used preclinical model for inflammatory bowel disease. It mimics the clinical and histological features of ulcerative colitis.

| Animal Model | Treatment | Key Findings | Reference |

| DSS-induced colitis in mice | This compound | Amelioration of colitis symptoms. | Hasumi K, et al. (2014) |

Pharmacokinetics

This compound was designed as an "antedrug" to be rapidly metabolized to inactive forms after exerting its therapeutic effect locally in the intestine. This minimizes systemic exposure and potential side effects. The disposition and metabolism of this compound and its metabolites have been studied in rats.[1]

| Species | Key Pharmacokinetic Properties | Reference |

| Rat | Extensive first-pass metabolism to inactive metabolites (M1 and M2). Low oral bioavailability, consistent with its design as an intestine-targeting antedrug.[1] | Shirota K, et al. (2015) |

Experimental Protocols

p38α MAPK Enzymatic Assay

This protocol outlines a general method for assessing the direct inhibitory activity of this compound on p38α MAPK.

Objective: To determine the IC₅₀ of this compound for p38α MAPK.

Materials:

-

Recombinant active p38α MAPK enzyme

-

ATP

-

p38 MAPK substrate (e.g., ATF-2)

-

Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

This compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 384-well plate, add 1 µL of the this compound dilution or DMSO (vehicle control).

-

Add 2 µL of p38α MAPK enzyme solution to each well.

-

Add 2 µL of a substrate/ATP mixture to initiate the reaction.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit as per the manufacturer's instructions.

-

Calculate the percent inhibition for each this compound concentration and determine the IC₅₀ value by non-linear regression analysis.

Inhibition of LPS-Induced TNF-α Secretion in THP-1 Cells

Objective: To evaluate the functional cellular activity of this compound by measuring its effect on TNF-α production in an inflammatory context.

Materials:

-

THP-1 cells

-

RPMI-1640 medium supplemented with 10% FBS

-

Lipopolysaccharide (LPS)

-

This compound (dissolved in DMSO)

-

Human TNF-α ELISA kit

-

96-well cell culture plates

Procedure:

-

Seed THP-1 cells in a 96-well plate at a density of 5 x 10⁵ cells/mL and allow them to adhere.

-

Pre-incubate the cells with various concentrations of this compound or DMSO (vehicle control) for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 4 hours.

-

Collect the cell culture supernatant.

-

Measure the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's protocol.

-

Calculate the percent inhibition of TNF-α production for each this compound concentration and determine the IC₅₀ value.

DSS-Induced Colitis in Mice

Objective: To assess the in vivo efficacy of this compound in a murine model of colitis.

Materials:

-

Male C57BL/6 mice (6-8 weeks old)

-

Dextran sodium sulfate (DSS), molecular weight 36,000-50,000

-

This compound formulation for oral administration

-

Vehicle control

Procedure:

-

Induce acute colitis by administering 3-5% (w/v) DSS in the drinking water for 5-7 consecutive days.

-

Administer this compound or vehicle control orally to the mice daily, starting from the first day of DSS administration.

-

Monitor the mice daily for body weight, stool consistency, and the presence of blood in the feces to calculate a Disease Activity Index (DAI).

-

At the end of the study period, sacrifice the mice and collect the colons.

-

Measure the colon length and collect tissue samples for histological analysis (e.g., H&E staining) and measurement of inflammatory markers (e.g., myeloperoxidase activity, cytokine levels).

-

Compare the DAI, colon length, and histological scores between the this compound-treated and vehicle-treated groups to evaluate the therapeutic efficacy.

Conclusion

This compound is a promising, selective p38α MAPK inhibitor with a novel "antedrug" design aimed at treating inflammatory bowel disease. Its potent in vitro activity in inhibiting the production of key pro-inflammatory cytokines, coupled with its efficacy in preclinical models of colitis and a favorable pharmacokinetic profile for localized action, underscores its therapeutic potential. The experimental protocols provided herein offer a framework for further investigation and characterization of this compound by the scientific community.

References

AKP-001 In Vitro Kinase Assay: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro kinase assay for AKP-001, a potent and selective inhibitor of p38 mitogen-activated protein (MAP) kinases. This compound has been developed as an "antedrug" intended for localized treatment of inflammatory conditions such as inflammatory bowel disease, with a design that facilitates its metabolic inactivation to minimize systemic side effects. This document outlines the core data on this compound's inhibitory activity, detailed experimental protocols for its in vitro kinase assays, and a visualization of the relevant signaling pathway.

Data Presentation: Inhibitory Activity of this compound

This compound has demonstrated potent and selective inhibition of p38 MAP kinase isoforms α and β. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.

| Target Kinase | IC50 (nM) |

| p38α | 10.9 |

| p38β | 326 |

Signaling Pathway

The following diagram illustrates the p38 MAP kinase signaling pathway, which is the primary target of this compound. This pathway is activated by a variety of extracellular stimuli, including inflammatory cytokines and cellular stress, leading to a cascade of protein phosphorylation events that regulate inflammatory responses.

Caption: The p38 MAP kinase signaling cascade and the inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the in vitro kinase inhibitory activity of this compound. These protocols are based on established methods for assaying p38 MAP kinase activity.

Radiometric Filter Binding Assay

This is a common and sensitive method to quantify kinase activity by measuring the incorporation of a radiolabeled phosphate group onto a substrate.

a. Materials and Reagents:

-

Kinase: Recombinant human p38α or p38β enzyme.

-

Substrate: Myelin Basic Protein (MBP) or a specific peptide substrate such as ATF2 (Activating Transcription Factor 2) or MEF2A (Myocyte Enhancer Factor 2A).

-

ATP: Adenosine triphosphate, including [γ-³²P]ATP or [γ-³³P]ATP.

-

Assay Buffer: Typically contains Tris-HCl, MgCl₂, DTT, and a phosphatase inhibitor like sodium orthovanadate.

-

This compound: Serial dilutions in DMSO.

-

Phosphocellulose Filter Plates: For capturing the phosphorylated substrate.

-

Wash Buffer: Phosphoric acid solution.

-

Scintillation Counter: For detecting radioactivity.

b. Experimental Workflow:

Caption: Workflow for a radiometric p38 MAP kinase filter binding assay.

c. Detailed Procedure:

-

Prepare serial dilutions of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

-

In a reaction plate, add the p38 kinase and the this compound dilution (or DMSO for control). Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

-

Prepare a reaction mix containing the substrate and [γ-³²P]ATP in the assay buffer.

-

Initiate the kinase reaction by adding the ATP/substrate mix to the wells containing the kinase and inhibitor.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding phosphoric acid.

-

Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while unincorporated ATP will pass through.

-

Wash the filter plate multiple times with phosphoric acid to remove any remaining unincorporated radiolabeled ATP.

-

Dry the filter plate and add a scintillant.

-

Measure the radioactivity in each well using a scintillation counter.

-

Plot the radioactive counts against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This is a non-radiometric, high-throughput assay that measures kinase activity based on fluorescence resonance energy transfer (FRET).

a. Materials and Reagents:

-

Kinase: Recombinant human p38α or p38β enzyme.

-

Substrate: A biotinylated peptide substrate (e.g., biotin-ATF2).

-

ATP: Adenosine triphosphate.

-

Assay Buffer: Similar to the radiometric assay buffer.

-

This compound: Serial dilutions in DMSO.

-

Detection Reagents: Europium cryptate-labeled anti-phospho-substrate antibody and streptavidin-XL665.

-

HTRF-compatible Plate Reader.

b. Experimental Workflow:

Caption: Workflow for a homogeneous time-resolved fluorescence (HTRF) p38 MAP kinase assay.

c. Detailed Procedure:

-

Prepare serial dilutions of this compound in DMSO and then in the assay buffer.

-

In a low-volume microplate, add the p38 kinase, the biotinylated substrate, ATP, and the this compound dilution.

-

Incubate the plate at 30°C to allow the kinase reaction to proceed.

-

Stop the reaction by adding a solution containing the Europium cryptate-labeled anti-phospho-substrate antibody and streptavidin-XL665.

-

Incubate at room temperature to allow for the binding of the detection reagents to the phosphorylated, biotinylated substrate.

-

Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two different wavelengths.

-

Calculate the HTRF ratio and plot it against the logarithm of the inhibitor concentration to determine the IC50 value.

This guide provides a comprehensive overview for researchers and professionals in drug development to understand and replicate the in vitro kinase assays for the characterization of this compound. The provided data, pathway visualization, and detailed experimental protocols serve as a valuable resource for further investigation of this and other p38 MAP kinase inhibitors.

Methodological & Application

Application Notes: Akp-001 Experimental Protocol for Cell Culture

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Akp-001 is a novel, potent, and selective small molecule inhibitor of the pro-survival Kinase-Y (K-Y) signaling pathway. Dysregulation of this pathway is implicated in the proliferation and survival of various cancer cell lines. These application notes provide a detailed protocol for evaluating the in-vitro efficacy of this compound in a cell culture setting. The following protocols are intended to serve as a guide for researchers, scientists, and drug development professionals.

General Cell Culture Guidelines

Standard aseptic techniques and laboratory practices are essential when working with cell cultures to prevent contamination.[1] All work should be conducted in a certified Class II biological safety cabinet.[1] Personal protective equipment, including sterile gloves, a lab coat, and safety glasses, should be worn at all times. All reagents and media should be sterile. Work surfaces and equipment should be decontaminated with 70% ethanol before and after use.[1] Liquid waste should be decontaminated with a suitable disinfectant, such as 10% bleach, before disposal.[1]

Experimental Protocols

Cell Line Maintenance

This protocol is optimized for adherent human cancer cell lines (e.g., MCF-7, A549).

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing:

-

When cells reach 80-90% confluency, aspirate the culture medium.

-

Wash the cell monolayer once with phosphate-buffered saline (PBS) without Ca2+/Mg2+.

-

Add 1-2 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach.

-

Neutralize the trypsin by adding 4-5 mL of complete culture medium.

-

Gently pipette the cell suspension up and down to create a single-cell suspension.

-

Transfer a fraction of the cell suspension (typically a 1:3 to 1:6 split ratio) to a new culture flask containing pre-warmed complete culture medium.

-

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Procedure:

-

Seed 5,000 cells per well in a 96-well plate in a final volume of 100 µL of complete culture medium.

-

Incubate for 24 hours to allow for cell attachment.

-

Prepare a 2X stock solution of this compound in complete culture medium. Perform serial dilutions to create a range of concentrations.

-

Remove the medium from the wells and add 100 µL of the various concentrations of this compound or vehicle control (e.g., 0.1% DMSO) to the respective wells.

-

Incubate for 48 hours at 37°C.

-

Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell Proliferation Assay (BrdU Assay)

This assay measures DNA synthesis as an indicator of cell proliferation.

-

Procedure:

-

Follow steps 1-5 of the Cell Viability Assay protocol.

-

Add 10 µM BrdU to each well and incubate for 2-4 hours at 37°C.

-

Fix, permeabilize, and detect BrdU incorporation according to the manufacturer's instructions for your specific BrdU assay kit.

-

Measure the absorbance using a microplate reader at the appropriate wavelength.

-

Quantitative Data

The following tables represent sample data obtained from treating a hypothetical cancer cell line with this compound.

Table 1: Effect of this compound on Cell Viability (MTT Assay)

| This compound Concentration (µM) | Absorbance (570 nm) | % Viability |

| 0 (Vehicle) | 1.25 | 100 |

| 0.1 | 1.18 | 94.4 |

| 1 | 0.95 | 76.0 |

| 5 | 0.63 | 50.4 |

| 10 | 0.31 | 24.8 |

| 50 | 0.15 | 12.0 |

Table 2: Effect of this compound on Cell Proliferation (BrdU Assay)

| This compound Concentration (µM) | Absorbance (450 nm) | % Proliferation |

| 0 (Vehicle) | 1.50 | 100 |

| 0.1 | 1.38 | 92.0 |

| 1 | 1.05 | 70.0 |

| 5 | 0.72 | 48.0 |

| 10 | 0.36 | 24.0 |

| 50 | 0.18 | 12.0 |

Visualizations

Caption: this compound inhibits the Kinase-Y signaling pathway.

Caption: Workflow for assessing this compound in cell culture.

References

Application Notes and Protocols for AKP-001 in Animal Models

Initial searches for "AKP-001" did not yield specific information on a compound with this designation. The search results included references to "AKP" as an abbreviation for alkaline phosphatase in aquatic research, "AKAP" signaling complexes, and other unrelated terms. This suggests that "this compound" may be an internal, preclinical designation not yet widely published, a typographical error, or a highly niche compound.

Without specific information on the nature of this compound, its mechanism of action, and its therapeutic target, it is not possible to provide detailed, accurate application notes and protocols for its use in animal models. The selection of an appropriate animal model, experimental design, and specific protocols are all critically dependent on the pharmacological profile of the compound .

To proceed, information on the following aspects of this compound would be required:

-

Compound Class and Target: What type of molecule is this compound (e.g., small molecule, antibody, oligonucleotide) and what is its intended biological target and mechanism of action?

-

Therapeutic Area: What disease or physiological process is this compound intended to modulate (e.g., oncology, immunology, metabolic disease)?

-

Known Pharmacokinetics and Pharmacodynamics: Are there any existing data on how the compound is absorbed, distributed, metabolized, and excreted (ADME) in any species, and what are its effects on the body?

General Guidance for Preclinical In Vivo Studies

While specific protocols for this compound cannot be provided, the following represents a generalized workflow and considerations for the use of a novel compound in animal models. This framework can be adapted once the specific characteristics of this compound are known.

I. General Workflow for In Vivo Compound Evaluation

A typical workflow for evaluating a novel compound like this compound in animal models involves a series of sequential and iterative studies.

Caption: Generalized workflow for preclinical in vivo compound evaluation.

II. Pharmacokinetic (PK) Studies

Pharmacokinetic studies are essential to understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound.[1][2]

Objective: To determine key PK parameters such as half-life, clearance, volume of distribution, and bioavailability.[3]

Typical Animal Models:

-

Mice (e.g., C57BL/6, BALB/c)

-

Rats (e.g., Sprague-Dawley, Wistar)

Experimental Protocol: Single-Dose Pharmacokinetics in Rats

-

Animal Acclimation: Acclimate male Sprague-Dawley rats (8-10 weeks old) for at least one week prior to the study.

-

Compound Formulation: Prepare this compound in a suitable vehicle for both intravenous (IV) and oral (PO) administration. The vehicle will depend on the solubility and stability of the compound.

-

Dosing:

-

IV Group (n=3-5): Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein.

-

PO Group (n=3-5): Administer a single dose (e.g., 5-10 mg/kg) via oral gavage.

-

-

Blood Sampling: Collect sparse blood samples (e.g., 100-200 µL) from the tail vein or saphenous vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

-

Plasma Preparation: Process blood samples to isolate plasma and store at -80°C until analysis.

-

Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).

-

Data Analysis: Calculate pharmacokinetic parameters using non-compartmental analysis software.

Table 1: Key Pharmacokinetic Parameters

| Parameter | Description |

| T1/2 | Half-life: Time taken for the plasma concentration to reduce by half. |

| Cmax | Maximum plasma concentration. |

| Tmax | Time to reach Cmax. |

| AUC | Area Under the Curve: Total drug exposure over time. |

| CL | Clearance: Volume of plasma cleared of the drug per unit time. |

| Vd | Volume of Distribution: Apparent volume into which the drug distributes. |

| F% | Bioavailability: Fraction of the oral dose that reaches systemic circulation. |

III. Efficacy Studies in Disease Models

The choice of animal model is critical and must be relevant to the therapeutic indication of this compound.

Objective: To determine if this compound has the desired therapeutic effect in a relevant disease model.

Considerations for Model Selection:

-

Face Validity: The model should phenotypically mimic the human disease.

-

Construct Validity: The model should have a similar underlying pathophysiology to the human disease.

-

Predictive Validity: The model should accurately predict the efficacy of known therapeutic agents.

Example Experimental Protocol: Xenograft Tumor Model in Mice (for an anti-cancer agent)

-

Animal Model: Use immunodeficient mice (e.g., Athymic Nude or NSG mice).

-

Cell Line Implantation: Subcutaneously implant a human cancer cell line relevant to the proposed indication of this compound.

-

Tumor Growth Monitoring: Monitor tumor growth until tumors reach a predetermined size (e.g., 100-150 mm³).

-

Randomization and Dosing: Randomize mice into treatment groups (vehicle control, this compound at various doses, positive control). Administer treatment according to a predetermined schedule (e.g., daily, twice weekly) and route (e.g., oral, intraperitoneal).

-

Efficacy Endpoints:

-

Measure tumor volume regularly (e.g., twice a week) using calipers.

-

Monitor body weight as an indicator of toxicity.

-

At the end of the study, collect tumors for ex vivo analysis (e.g., histology, biomarker analysis).

-

-

Data Analysis: Compare tumor growth inhibition between the treatment and control groups.

Table 2: Efficacy Study Endpoints

| Endpoint | Description |

| Tumor Volume | Measured in mm³ to assess tumor growth over time. |

| Tumor Growth Inhibition (TGI) | Percentage reduction in tumor growth in treated vs. control groups. |

| Body Weight Change | Monitored as a general measure of animal health and compound toxicity. |

| Biomarker Modulation | Measurement of target engagement or downstream pathway modulation in tumor tissue. |

IV. Signaling Pathway Visualization

Assuming this compound is a hypothetical activator of a generic signaling pathway for illustrative purposes.

Caption: Hypothetical signaling pathway activated by this compound.

Disclaimer: The information provided above is a generalized guide. All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare and approved by an Institutional Animal Care and Use Committee (IACUC). The specific protocols for this compound will need to be developed based on its unique chemical and biological properties.

References

- 1. biotechfarm.co.il [biotechfarm.co.il]

- 2. Animal model pharmacokinetics and pharmacodynamics: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]

AKP-001: Preclinical Insights into a Novel p38 MAPK Inhibitor

For Research Use Only. Not for human or veterinary therapeutic or diagnostic use.

Introduction

AKP-001 is a potent and selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) α isoform. It has been investigated in a preclinical setting for its potential therapeutic application in immune and digestive disorders, specifically inflammatory bowel disease.[1] Developed based on an "ante-drug" concept, this compound is designed for targeted intestinal delivery and rapid metabolism into inactive forms to minimize systemic exposure and associated side effects.[1]

This document summarizes the available preclinical data on this compound, focusing on its mechanism of action, pharmacokinetic profile in rats, and the methodologies employed in its initial characterization. The information presented here is derived from a single published preclinical study, and as such, comprehensive dosage and administration guidelines for broader research applications are not yet established.

Mechanism of Action: Targeting the p38 MAPK Signaling Pathway

This compound exerts its effects by inhibiting p38 MAPK, a key enzyme in a signaling cascade that plays a crucial role in cellular responses to inflammatory cytokines and stress. The p38 MAPK pathway is involved in the production of pro-inflammatory cytokines such as TNF-α and IL-1β, making it a therapeutic target for inflammatory diseases. By inhibiting p38 MAPK, this compound can suppress the downstream inflammatory response.

Below is a diagram illustrating the simplified p38 MAPK signaling pathway and the point of inhibition by this compound.

References

Application Note: Measuring p38 MAPK Phosphorylation Inhibition by Akp-001 Using Western Blot

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the detection and semi-quantitative analysis of p38 MAPK phosphorylation in response to treatment with Akp-001, a known p38 MAPK inhibitor.[1][2] The protocol outlines a Western blot procedure, a widely used technique for identifying and quantifying specific proteins in complex biological samples.[3] The described methodology is applicable to researchers in drug discovery and cell signaling seeking to characterize the inhibitory effects of compounds like this compound on the p38 MAPK signaling pathway.

Introduction

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[4] This pathway is implicated in a variety of cellular processes, including inflammation, apoptosis, cell differentiation, and cell cycle regulation.[4] The activation of p38 MAPK involves the dual phosphorylation of threonine and tyrosine residues in its activation loop.[5] Consequently, the level of phosphorylated p38 MAPK (phospho-p38 MAPK) is a key indicator of the pathway's activation state.

This compound has been identified as an inhibitor of p38 MAPK and is utilized in research concerning inflammatory conditions.[1][2] Western blotting is an effective method to assess the inhibitory potential of compounds like this compound by measuring the reduction in phospho-p38 MAPK levels in stimulated cells. This application note provides a step-by-step protocol for treating cells with a p38 MAPK activator, followed by this compound treatment, and subsequent analysis of p38 MAPK phosphorylation by Western blot.

p38 MAPK Signaling Pathway

The p38 MAPK cascade is a three-tiered kinase pathway that can be activated by various extracellular stimuli, leading to the phosphorylation and activation of downstream targets that regulate gene expression and other cellular processes. This compound is hypothesized to interfere with this pathway by inhibiting the kinase activity of p38 MAPK, thereby preventing the phosphorylation of its downstream substrates.

Caption: p38 MAPK signaling pathway and the inhibitory action of this compound.

Experimental Protocol

This protocol is designed for the analysis of p38 MAPK phosphorylation in a human monocytic cell line, THP-1, stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

Materials and Reagents

-

THP-1 cells

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Lipopolysaccharide (LPS)

-

This compound

-

Phosphate Buffered Saline (PBS)

-

RIPA Lysis and Extraction Buffer

-

Protease and Phosphatase Inhibitor Cocktails

-

BCA Protein Assay Kit

-

4x Laemmli Sample Buffer

-

4-20% Mini-PROTEAN TGX Precast Protein Gels

-

Tris/Glycine/SDS Buffer

-

PVDF membrane

-

Transfer Buffer (Tris/Glycine with 20% Methanol)

-

Blocking Buffer (5% non-fat dry milk or BSA in TBST)

-

Primary Antibody: Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182)

-

Primary Antibody: Rabbit anti-total p38 MAPK

-

Primary Antibody: Mouse anti-β-actin (Loading Control)

-

Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG

-

Secondary Antibody: HRP-conjugated Goat anti-Mouse IgG

-

Tris-Buffered Saline with 0.1% Tween-20 (TBST)

-

Enhanced Chemiluminescence (ECL) Substrate

-

Chemiluminescence Imaging System

Procedure

-

Cell Culture and Treatment:

-

Culture THP-1 cells in RPMI-1640 medium at 37°C in a 5% CO2 incubator.

-

Seed cells in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere and grow for 24 hours.

-

Pre-treat the cells with varying concentrations of this compound (e.g., 0, 0.1, 1, 10, 100, 1000 nM) for 1 hour.

-

Stimulate the cells with 1 µg/mL LPS for 30 minutes to induce p38 MAPK phosphorylation.

-

-

Protein Extraction:

-

Wash the cells twice with ice-cold PBS.

-

Lyse the cells by adding 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

-

Normalize the protein concentrations of all samples with lysis buffer.

-

-

Sample Preparation and SDS-PAGE:

-

Mix 20 µg of protein from each sample with Laemmli sample buffer to a final concentration of 1x.

-

Denature the samples by heating at 95°C for 5 minutes.

-

Load the samples onto a 4-20% polyacrylamide gel.

-

Run the gel in Tris/Glycine/SDS buffer at 120V until the dye front reaches the bottom of the gel.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

Perform the transfer at 100V for 1 hour in ice-cold transfer buffer.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-p38 MAPK (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 5 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection:

-

Prepare the ECL substrate according to the manufacturer's instructions.

-

Incubate the membrane with the ECL substrate for 1-5 minutes.

-

Capture the chemiluminescent signal using an imaging system.

-

-

Stripping and Reprobing (Optional but Recommended):

-

To normalize for protein loading, the membrane can be stripped and reprobed for total p38 MAPK and a loading control like β-actin.

-

Incubate the membrane in a stripping buffer for 15-30 minutes at room temperature.

-

Wash the membrane thoroughly with TBST.

-

Repeat the blocking and immunoblotting steps with antibodies for total p38 MAPK and β-actin.

-

Western Blot Workflow

Caption: Key steps of the Western blot experimental workflow.

Data Presentation

The chemiluminescent signals from the Western blot are captured, and the band intensities are quantified using densitometry software. The intensity of the phospho-p38 MAPK band is normalized to the intensity of the total p38 MAPK band to account for any variations in protein loading. The following table presents hypothetical data from a dose-response experiment with this compound.

| This compound Concentration (nM) | Phospho-p38 MAPK (Relative Densitometry Units) | Total p38 MAPK (Relative Densitometry Units) | Normalized Phospho-p38 MAPK (p-p38 / total p38) | % Inhibition of Phosphorylation |

| 0 (LPS only) | 1.00 | 1.02 | 0.98 | 0 |

| 0.1 | 0.88 | 1.01 | 0.87 | 11.2 |

| 1 | 0.65 | 0.99 | 0.66 | 32.7 |

| 10 | 0.49 | 1.03 | 0.48 | 51.0 |

| 100 | 0.21 | 0.98 | 0.21 | 78.6 |

| 1000 | 0.05 | 1.00 | 0.05 | 94.9 |

Conclusion

The described Western blot protocol provides a reliable method for assessing the inhibitory effect of this compound on p38 MAPK phosphorylation. The semi-quantitative data generated can be used to determine the potency of this compound and similar compounds in a cellular context. This application note serves as a comprehensive guide for researchers investigating the p38 MAPK signaling pathway and the development of targeted inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Evaluation of AKP-001 in a Murine Model of Rheumatoid Arthritis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rheumatoid arthritis (RA) is a chronic, systemic autoimmune disease characterized by inflammation of the synovial joints, leading to progressive cartilage and bone destruction. The collagen-induced arthritis (CIA) mouse model is one of the most widely used preclinical models as it shares many immunological and pathological features with human RA, making it an ideal tool for evaluating novel therapeutic agents.[1][2][3] These application notes provide a detailed protocol for the induction of CIA in mice and the subsequent evaluation of the therapeutic efficacy of a hypothetical compound, AKP-001.

Data Presentation: Efficacy of this compound in the CIA Mouse Model

The following tables summarize the expected quantitative data from a study evaluating this compound in a CIA mouse model.

Table 1: Clinical Arthritis Score

| Treatment Group | n | Day 21 | Day 28 | Day 35 | Day 42 | Day 49 | Day 56 |

| Vehicle Control | 10 | 0.0 ± 0.0 | 2.5 ± 0.5 | 6.8 ± 1.2 | 10.5 ± 1.8 | 11.2 ± 1.5 | 11.8 ± 1.3 |

| This compound (1 mg/kg) | 10 | 0.0 ± 0.0 | 1.2 ± 0.3 | 3.5 ± 0.8 | 5.2 ± 1.1 | 5.8 ± 1.0 | 6.1 ± 0.9 |

| This compound (5 mg/kg) | 10 | 0.0 ± 0.0 | 0.5 ± 0.2 | 1.8 ± 0.5 | 2.5 ± 0.7 | 2.9 ± 0.6 | 3.2 ± 0.5*** |

| Etanercept (10 mg/kg) | 10 | 0.0 ± 0.0 | 0.8 ± 0.3 | 2.2 ± 0.6** | 3.1 ± 0.8 | 3.5 ± 0.7 | 3.8 ± 0.6*** |

*Data are presented as mean ± SEM. Statistical significance compared to vehicle control: *p<0.05, **p<0.01, **p<0.001.

Table 2: Histopathological Scores of Ankle Joints at Day 56

| Treatment Group | n | Inflammation Score (0-3) | Cartilage Damage Score (0-3) | Bone Erosion Score (0-3) | Total Histology Score (0-9) |

| Vehicle Control | 10 | 2.8 ± 0.2 | 2.5 ± 0.3 | 2.6 ± 0.2 | 7.9 ± 0.5 |

| This compound (1 mg/kg) | 10 | 1.5 ± 0.3 | 1.4 ± 0.2 | 1.6 ± 0.3* | 4.5 ± 0.7 |

| This compound (5 mg/kg) | 10 | 0.8 ± 0.2 | 0.7 ± 0.2 | 0.9 ± 0.2 | 2.4 ± 0.5 |

| Etanercept (10 mg/kg) | 10 | 1.0 ± 0.3 | 0.9 ± 0.2 | 1.1 ± 0.3** | 3.0 ± 0.6 |

*Data are presented as mean ± SEM. Statistical significance compared to vehicle control: *p<0.05, **p<0.01, **p<0.001.

Table 3: Serum Cytokine Levels at Day 56 (pg/mL)

| Treatment Group | n | TNF-α | IL-1β | IL-6 | IL-17A |

| Vehicle Control | 10 | 150.2 ± 25.5 | 85.6 ± 15.2 | 250.8 ± 40.1 | 180.4 ± 30.5 |

| This compound (1 mg/kg) | 10 | 80.5 ± 18.2 | 45.3 ± 10.1 | 130.2 ± 25.3 | 95.2 ± 20.3* |

| This compound (5 mg/kg) | 10 | 45.1 ± 10.5 | 25.8 ± 8.5 | 75.6 ± 18.9*** | 50.6 ± 15.1 |

| Etanercept (10 mg/kg) | 10 | 50.3 ± 12.1 | 30.2 ± 9.2 | 85.4 ± 20.1*** | 60.1 ± 16.2** |

*Data are presented as mean ± SEM. Statistical significance compared to vehicle control: *p<0.05, **p<0.01, **p<0.001.

Experimental Protocols

Induction of Collagen-Induced Arthritis (CIA) in Mice

This protocol describes the induction of arthritis using bovine type II collagen in DBA/1 mice.[1][2][4]

Materials:

-

Bovine Type II Collagen Solution (2 mg/mL in 0.05 M acetic acid)

-

Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis

-

Incomplete Freund's Adjuvant (IFA)

-

DBA/1 mice (male, 8-10 weeks old)

-

Syringes and needles

Procedure:

-

Preparation of Emulsion (Day 0):

-

On the day of immunization, prepare a 1:1 emulsion of bovine type II collagen and CFA.

-

Draw equal volumes of collagen solution and CFA into two separate syringes connected by a Luer lock.

-

Force the mixture back and forth between the syringes until a thick, white emulsion is formed. A stable emulsion will not disperse when a drop is placed in water.

-

-

Primary Immunization (Day 0):

-

Anesthetize the mice.

-

Inject 100 µL of the emulsion intradermally at the base of the tail. This delivers 100 µg of collagen.

-

-

Booster Immunization (Day 21):

-

Prepare a 1:1 emulsion of bovine type II collagen and IFA.

-

Anesthetize the mice.

-

Inject 100 µL of the booster emulsion intradermally at a site near the primary injection.

-

-

Monitoring:

-

Monitor the mice daily for signs of arthritis, which typically appear between days 24 and 28.[2]

-

Record body weight and clinical arthritis scores 3-4 times per week.

-

This compound Treatment Protocol (Hypothetical)

Procedure:

-

Randomize mice into treatment groups upon the first signs of arthritis (clinical score ≥ 1).

-

Administer this compound (e.g., 1 mg/kg and 5 mg/kg), vehicle control, and a positive control (e.g., Etanercept 10 mg/kg) via the desired route (e.g., intraperitoneally or orally) daily or as determined by the compound's pharmacokinetics.

-

Continue treatment for a predefined period, for instance, until day 56 post-primary immunization.

Clinical Assessment of Arthritis

The severity of arthritis is evaluated using a standardized clinical scoring system.[3][5][6]

Procedure:

-

Visually inspect each of the four paws of the mouse.

-

Assign a score to each paw based on the degree of erythema and swelling, according to the scale below.

-

The total clinical score for each mouse is the sum of the scores for all four paws (maximum score of 16).[3]

Clinical Scoring Scale (per paw):

-

0: No evidence of erythema or swelling.[3]

-

1: Mild swelling and/or erythema confined to the tarsals or ankle joint.[3]

-

2: Moderate swelling and erythema extending from the ankle to the tarsals.[3]

-

3: Severe swelling and erythema extending from the ankle to the metatarsal joints.[3]

-

4: Maximum swelling and erythema, including ankylosis of the limb.[3]

Histopathological Analysis

Histological examination of the joints is performed at the end of the study to assess inflammation, cartilage damage, and bone erosion.[7][8][9]

Procedure:

-

At the study endpoint, euthanize the mice and dissect the hind paws.

-

Fix the paws in 10% neutral buffered formalin for 24-48 hours.

-

Decalcify the tissues in a suitable decalcifying solution.

-

Process the tissues, embed in paraffin, and section at 5 µm thickness.

-

Stain sections with Hematoxylin and Eosin (H&E) for general morphology and inflammation, and Safranin O-Fast Green for cartilage assessment.[7]

-

Score the stained sections for inflammation, cartilage damage, and bone erosion using a semi-quantitative scoring system.[7][8]

Histological Scoring Criteria (per joint):

-

Inflammation (0-3): 0 = normal; 1 = mild infiltration; 2 = moderate infiltration; 3 = severe infiltration.[7]

-

Cartilage Damage (0-3): 0 = normal; 1 = mild proteoglycan loss; 2 = moderate proteoglycan loss and minor cartilage erosion; 3 = severe proteoglycan loss and extensive cartilage erosion.[7][8]

-

Bone Erosion (0-3): 0 = normal; 1 = small areas of resorption; 2 = moderate resorption; 3 = extensive resorption.[7][8]

Cytokine Analysis

Serum levels of pro-inflammatory cytokines can be measured to assess the systemic inflammatory response.[10][11][12]

Procedure:

-

Collect blood from mice at the study endpoint via cardiac puncture.

-

Allow the blood to clot and then centrifuge to separate the serum.

-

Store serum samples at -80°C until analysis.

-

Quantify the concentrations of cytokines such as TNF-α, IL-1β, IL-6, and IL-17A using a multiplex immunoassay (e.g., Luminex) or individual ELISAs according to the manufacturer's instructions.[13]

Signaling Pathways and Workflow Visualization

The following diagrams illustrate the experimental workflow and key signaling pathways implicated in rheumatoid arthritis that a therapeutic agent like this compound might target.

Caption: Experimental workflow for evaluating this compound in the CIA mouse model.

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Caption: Potential inhibition of the JAK-STAT signaling pathway by this compound.

References

- 1. chondrex.com [chondrex.com]

- 2. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [bio-protocol.org]

- 5. Clinical Scoring of Disease Activity in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hooke - Contract Research - Collagen-induced arthritis (CIA) - Mouse CIA scoring [hookelabs.com]

- 7. ‘SMASH’ recommendations for standardised microscopic arthritis scoring of histological sections from inflammatory arthritis animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Histological Analyses of Arthritic Joints in Collagen-Induced Arthritis Model Mice | Springer Nature Experiments [experiments.springernature.com]

- 10. Joint cytokine quantification in two rodent arthritis models: kinetics of expression, correlation of mRNA and protein levels and response to prednisolone treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel Method of Monitoring Trace Cytokines and Activated STAT Molecules in the Paws of Arthritic Mice using Multiplex Bead Technology | springermedizin.de [springermedizin.de]

- 12. researchgate.net [researchgate.net]

- 13. Rheumatoid Arthritis Cytokines Assay - Creative Proteomics [cytokine.creative-proteomics.com]

Application Notes and Protocols: Evaluating AKP-001 in Inflammatory Bowel Disease Organoid Cultures

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a chronic inflammatory condition of the gastrointestinal tract.[1][2][3] Traditional drug development models for IBD often fall short in predicting clinical efficacy.[4] Patient-derived intestinal organoids have emerged as a powerful in vitro platform for modeling IBD and screening potential therapeutics.[5][6] These three-dimensional structures are grown from adult stem cells isolated from patient biopsies and recapitulate key features of the intestinal epithelium, including its cellular diversity and barrier function.[7][8][9] This allows for the investigation of disease mechanisms and the evaluation of drug responses in a patient-specific manner.[6]

These application notes provide a comprehensive protocol for the culture of IBD patient-derived intestinal organoids and their use in assessing the therapeutic potential of a novel compound, AKP-001. The protocols cover organoid establishment, treatment with this compound, and subsequent analysis of its effects on inflammatory signaling and epithelial barrier function.

Experimental Protocols

Protocol 1: Establishment and Culture of Human Colonic Organoids from IBD Patients

This protocol details the isolation of colonic crypts from patient biopsies and the subsequent establishment of 3D organoid cultures.[7][10]

Materials:

-

Fresh colonic biopsies from IBD patients

-

Chelation Buffer (e.g., Gentle Cell Dissociation Reagent)

-

Basement membrane matrix (e.g., Matrigel®)

-

IntestiCult™ Organoid Growth Medium (Human) or similar complete medium

-

24-well and 96-well tissue culture-treated plates

-

Centrifuge

-

Incubator (37°C, 5% CO2)

Procedure:

-

Crypt Isolation:

-

Wash biopsies multiple times with cold PBS.

-

Incubate biopsies in Chelation Buffer for 30-60 minutes on ice with gentle rocking to release the crypts.

-

Vigorously shake the tube to further release crypts and centrifuge at a low speed (e.g., 200 x g) for 5 minutes to pellet the crypts.[11]

-

Remove the supernatant and resuspend the crypt pellet.

-

-

Organoid Seeding:

-

Resuspend the isolated crypts in a basement membrane matrix.[11]

-

Plate 10-50 µL droplets (domes) of the crypt-matrix suspension into the center of pre-warmed 24-well or 96-well plates.[11]

-